molecular formula C8H10BBrO4 B6297340 5-Bromo-2,4-dimethoxyphenylboronic acid CAS No. 2414154-40-6

5-Bromo-2,4-dimethoxyphenylboronic acid

Cat. No.: B6297340
CAS No.: 2414154-40-6
M. Wt: 260.88 g/mol
InChI Key: DSAWAOHHKILZPQ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C8H10BBrO4 and a molecular weight of 260.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2,4-dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2,4-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols and Quinones: Formed through oxidation reactions.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

5-Bromo-2,4-dimethoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxyphenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . The compound’s ability to undergo oxidation and substitution reactions also contributes to its versatility in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenylboronic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3,4-Dimethoxyphenylboronic Acid: Has a different substitution pattern on the aromatic ring, affecting its reactivity and applications.

    5-Bromo-2-chlorophenylboronic Acid: Contains a chlorine atom instead of methoxy groups, leading to different chemical properties and reactivity.

Uniqueness

5-Bromo-2,4-dimethoxyphenylboronic acid is unique due to the presence of both bromine and methoxy groups on the aromatic ring. This combination enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-2,4-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAWAOHHKILZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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